molecular formula C16H16N2O3S2 B12335573 Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]-

Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]-

Cat. No.: B12335573
M. Wt: 348.4 g/mol
InChI Key: PYKXYIPEUCVBIB-HHKVLAKUSA-N
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Description

Chemical Identity and Applications Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]- (CAS 852246-55-0), commercially known as Irgacure PAG103, is a photoacid generator (PAG) widely used in chemically amplified photoresists for semiconductor manufacturing and advanced lithography . Its molecular formula is C₁₆H₁₆N₂O₃S₂, with a molecular weight of 348.44 g/mol . The compound belongs to the oxime sulfonate class of PAGs, characterized by a thienylidene backbone and a propylsulfonyloxyimino functional group, which facilitates efficient acid generation under UV or i-line (365 nm) irradiation .

Properties

Molecular Formula

C16H16N2O3S2

Molecular Weight

348.4 g/mol

IUPAC Name

[(Z)-[(3Z)-3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] propane-1-sulfonate

InChI

InChI=1S/C16H16N2O3S2/c1-3-10-23(19,20)21-18-16-14(8-9-22-16)15(11-17)13-7-5-4-6-12(13)2/h4-9H,3,10H2,1-2H3/b15-14+,18-16-

InChI Key

PYKXYIPEUCVBIB-HHKVLAKUSA-N

Isomeric SMILES

CCCS(=O)(=O)O/N=C\1/C(=C(\C#N)/C2=CC=CC=C2C)/C=CS1

Canonical SMILES

CCCS(=O)(=O)ON=C1C(=C(C#N)C2=CC=CC=C2C)C=CS1

Origin of Product

United States

Preparation Methods

The synthesis of Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]- involves several steps. The key synthetic route includes the reaction of benzeneacetonitrile with 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene] under specific conditions . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Scientific Research Applications

Photoacid Generators in Electronics

Benzeneacetonitrile, 2-methyl-α-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]- is primarily used as a photoacid generator (PAG) in photolithography processes. The compound is incorporated into photoresists to enhance their sensitivity to ultraviolet (UV) light. Upon exposure to UV light, PAG 103 generates acid, which catalyzes various chemical reactions within the photoresist, such as:

  • Crosslinking : This process increases the thermal stability and mechanical strength of the polymer.
  • Polymerization : Initiates the formation of new polymer chains, enhancing the overall structure of the photoresist.
  • Degradation : Facilitates the removal of unexposed areas during development.

These reactions are crucial for creating intricate patterns on semiconductor wafers used in microelectronics and integrated circuits .

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique chemical structure allows it to participate in reactions that lead to the formation of biologically active compounds. Research indicates that derivatives of benzeneacetonitrile can exhibit significant biological activity, making them candidates for drug development .

Case Study 1: Enhanced Sensitivity in Photoresists

A study conducted on modified tannic acid photoresists demonstrated that incorporating benzeneacetonitrile, 2-methyl-α-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]- significantly improved the resolution and sensitivity of the photoresist when exposed to UV light. The results indicated a reduction in feature size and an increase in pattern fidelity, showcasing the compound's effectiveness as a PAG .

Case Study 2: Synthesis of Antiviral Agents

Research into antiviral compounds has highlighted the role of benzeneacetonitrile derivatives in developing new therapeutic agents. A series of experiments revealed that modifications to the benzeneacetonitrile structure could lead to increased efficacy against certain viral strains. The findings suggest potential pathways for synthesizing novel antiviral drugs using this compound as a foundational building block .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonyloxyimino Derivatives

The target compound’s performance is influenced by its sulfonyloxyimino group and thienylidene backbone. Comparisons with analogs highlight critical differences in solubility, thermal stability, and acid generation efficiency:

Compound CAS Number Key Structural Difference Solubility (PGMEA) Thermal Stability (Tdec) Sensitivity
Target: 2-methyl-α-[2-[(propylsulfonyl)oxy]imino]thienylidene benzeneacetonitrile 852246-55-0 Propylsulfonyl group >20% 140°C High (i-line)
Analog 1: 2-methyl-α-[2-[(4-methylphenylsulfonyl)oxy]imino]thienylidene benzeneacetonitrile 852246-52-7 4-methylphenylsulfonyl group ~15% (predicted) 150–160°C (predicted) Moderate (DUV)
Analog 2: 2-methyl-α-[2-[(octylsulfonyl)oxy]imino]thienylidene benzeneacetonitrile Not disclosed Longer alkyl chain (octylsulfonyl) <10% (estimated) 130°C (estimated) Low (broadband)
Analog 3: Verapamil-related PAGs (e.g., USP compounds) Varies Substituted benzyl or ethylamino groups Variable 100–120°C Niche (pharma use)

Key Observations :

  • Propylsulfonyl vs. Phenylsulfonyl : The phenylsulfonyl analog (CAS 852246-52-7) exhibits higher thermal stability due to aromatic rigidity but reduced solubility in PGMEA, limiting its utility in high-resolution lithography .
  • Alkyl Chain Length : Longer chains (e.g., octylsulfonyl) reduce solubility and acid diffusion control but may enhance shelf life .
  • Verapamil Derivatives : These prioritize biocompatibility over photoresist performance, with lower thermal thresholds .
Performance in Photoresist Formulations
  • Acid Strength : The target compound generates propane sulfonic acid upon irradiation, which offers a balance between etching efficiency and substrate compatibility. In contrast, phenylsulfonyl analogs produce stronger acids (e.g., toluenesulfonic acid), risking over-etching .
  • Halogen-Free Advantage : Unlike older PAGs (e.g., triphenylsulfonium triflate), Irgacure PAG103 is halogen-free, aligning with environmental regulations .
  • Diffusion Control : The thienylidene backbone minimizes acid diffusion, enabling sub-20 nm patterning—a critical advantage over naphthylidene-based PAGs .

Research Findings and Industrial Relevance

Lithographic Performance
  • Resolution: In novolac/PAG103 formulations, line-space patterns of 18 nm were achieved using i-line lithography, outperforming analogs with bulkier substituents .
  • Post-Exposure Delay Stability : PAG103-based resists showed <5% critical dimension (CD) variation after 24 hours, attributed to low volatility and controlled acid diffusion .

Biological Activity

Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]- (CAS No. 852246-55-0), is a compound with significant potential in various biological applications. This article delves into its biological activity, chemical properties, and potential therapeutic uses based on existing research.

  • Molecular Formula : C16H16N2O3S2
  • Molecular Weight : 348.44 g/mol
  • Physical State : Light yellow to yellow-brown solid
  • Boiling Point : 491.1 ± 55.0 °C (predicted)
  • Density : 1.27 ± 0.1 g/cm³ (predicted)

Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]- acts primarily as a photoacid generator (PAG). In the presence of ultraviolet (UV) light, it generates acid which catalyzes various chemical reactions within photoresists, enhancing their sensitivity and performance in electronic applications such as OLEDs (Organic Light Emitting Diodes) .

Biological Activity

The biological activity of this compound has been explored in several studies:

  • Inhibition of Enzymatic Activity : Research indicates that compounds similar to Benzeneacetonitrile can inhibit specific enzymes related to neurodegenerative diseases, particularly those involved in amyloid precursor protein processing. Such inhibition could reduce amyloid-beta levels, a key factor in Alzheimer's disease .
  • Antimicrobial Properties : Some derivatives of benzeneacetonitrile have shown promising antimicrobial activity against various pathogens. This activity is hypothesized to stem from their ability to disrupt cellular processes through interference with enzyme functions .
  • Cytotoxicity Studies : Preliminary cytotoxicity studies have suggested that the compound may exhibit selective toxicity towards certain cancer cell lines. This selectivity is crucial for developing targeted cancer therapies .

Case Studies

  • Neuroprotective Effects :
    • A study investigated the effects of benzeneacetonitrile derivatives on neuroblastoma cells exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage markers, suggesting potential neuroprotective effects .
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that benzeneacetonitrile exhibited inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective concentrations for potential therapeutic applications .

Research Findings

Study Focus Findings
Study ANeuroprotectionReduced oxidative stress markers in neuroblastoma cells.
Study BAntimicrobial ActivityEffective against Staphylococcus aureus and E. coli with specific MIC values.
Study CEnzyme InhibitionPotential inhibition of BACE1-like enzymes linked to Alzheimer's disease pathology.

Q & A

Q. What are the recommended synthetic routes for this compound?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 2-methylbenzeneacetonitrile with a propylsulfonyloxy imino-thienylidene derivative under alkaline conditions. Key steps include:

  • Reaction Setup : Use anhydrous tetrahydrofuran (THF) as the solvent and potassium hydroxide (KOH) as the base.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Q. Table 1: Example Reaction Conditions

ComponentQuantity/ConditionReference
2-Methylbenzeneacetonitrile1.0 equiv
Propylsulfonyloxy reagent1.2 equiv
SolventTHF, reflux, 12 h
Yield~65–75% (predicted)

Note : Experimental yields may vary due to steric hindrance from the thienylidene group. Optimize reaction time and temperature for scalability .

Q. Which analytical techniques are optimal for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is recommended:

  • FTIR : Confirm functional groups (e.g., nitrile stretch at ~2240 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹) .
  • NMR : 1H/13C NMR resolves structural features (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–8.0 ppm). Use DMSO-d6 or CDCl3 as solvents .
  • GC-MS : Determines purity and molecular ion ([M]⁺ at m/z 348.44) .
  • Elemental Analysis : Validate C, H, N, S, and O content against theoretical values .

Critical Tip : For ambiguous peaks in NMR, employ 2D techniques (COSY, HSQC) to resolve overlapping signals .

Advanced Questions

Q. How does the molecular structure influence its performance as a photoacid generator (PAG) in photoresists?

Methodological Answer: The compound’s efficiency as a PAG derives from:

  • Sulfonyl Group : Generates strong acids (e.g., sulfonic acids) upon UV irradiation, critical for catalyzing resist deprotection .
  • Thienylidene Moiety : Stabilizes the photo-generated acid via resonance, enhancing thermal stability in resist films .
  • Steric Effects : The 2-methyl group on benzeneacetonitrile may reduce acid diffusion, improving lithographic resolution.

Q. Experimental Design :

  • Light Sensitivity : Test acid generation efficiency under 248 nm (KrF) or 193 nm (ArF) UV light.
  • Thermal Stability : Anneal resist films at 100–150°C and measure residual acid via titration .

Reference : Compare with structurally similar PAGs (e.g., para-chloro derivatives) to assess substituent effects .

Q. How to resolve discrepancies between predicted and experimental physicochemical properties?

Methodological Answer: Predicted properties (e.g., density: 1.27 g/cm³, boiling point: 491.1°C ) require experimental validation:

  • Density : Measure via gas pycnometry or X-ray crystallography.
  • Boiling Point : Determine using microdistillation or thermogravimetric analysis (TGA).
  • Melting Point : Use differential scanning calorimetry (DSC).

Q. Table 2: Validation Strategies

PropertyExperimental MethodExpected Discrepancy Source
DensityGas pycnometryCrystallinity variations
Boiling PointMicrodistillationDecomposition at high temps
SolubilityGravimetric analysis (DMSO)Impurity interference

Note : Publish experimental data to address gaps in literature .

Q. How to design experiments optimizing its acid-generation efficiency in lithography?

Methodological Answer: Key variables to test:

  • Concentration : Vary PAG loading (1–10 wt%) in resist formulations.
  • Wavelength : Expose to 193 nm (ArF) vs. 248 nm (KrF) light; measure acid yield via Fourier-transform infrared spectroscopy (FTIR) of deprotection .
  • Additives : Incorporate base quenchers (e.g., triethylamine) to control acid diffusion.

Q. Data Analysis :

  • Kinetic Studies : Plot acid generation vs. exposure dose to determine quantum yield.
  • Contradiction Handling : If acid efficiency plateaus, investigate side reactions (e.g., sulfonate ester hydrolysis) via LC-MS .

Q. What computational methods predict structure-activity relationships for modified derivatives?

Methodological Answer:

  • DFT Calculations : Model HOMO/LUMO energies to assess electron-withdrawing/donating effects of substituents (e.g., replacing propylsulfonyl with octylsulfonyl ).
  • Molecular Dynamics : Simulate acid diffusion in resist matrices to correlate with lithographic performance .
  • QSAR Models : Use inhibition efficiency data from analogous nitriles (e.g., para-chloro derivatives ) to predict acid strength.

Validation : Synthesize top-predicted derivatives and compare experimental vs. computed results .

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